molecular formula C8H16O3 B180253 2-(2,2-Diethoxyethyl)oxirane CAS No. 13269-78-8

2-(2,2-Diethoxyethyl)oxirane

Cat. No. B180253
CAS RN: 13269-78-8
M. Wt: 160.21 g/mol
InChI Key: GZGXWSZGKAWATN-UHFFFAOYSA-N
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Description

2-(2,2-Diethoxyethyl)oxirane, also known as diglycidyl ether of diethylene glycol, is a chemical compound with the molecular formula C10H18O4. It is a colorless liquid that is widely used in scientific research for its unique properties.

Scientific Research Applications

Polymer Synthesis and Properties

2-(2,2-Diethoxyethyl)oxirane and its derivatives play a significant role in polymer chemistry. For example, the ring-opening polymerization of a 2,3-disubstituted oxirane leads to the formation of polyethers with unique properties like carbonyl–aromatic π-stacked structures, which have implications in intramolecular charge transfer interactions (Merlani et al., 2015). Additionally, 2-(Methoxymethyl)oxirane has been used in copolymerization processes to synthesize materials like poly(epichlorohydrin-co-2-(methoxymethyl)oxirane), which exhibit varied thermal behaviors based on composition (Cho & Noh, 2013).

Biocatalysis and Asymmetric Synthesis

The biohydrolysis of 2,2-disubstituted oxiranes has been explored using bacterial epoxide hydrolases, which showcases the potential of these compounds in producing enantiomerically enriched epoxides and vicinal diols, valuable in asymmetric synthesis (Steinreiber et al., 2000).

Corrosion Inhibition

In the field of corrosion science, aromatic epoxy monomers derived from oxiranes have been investigated for their inhibitory effects on carbon steel corrosion in acidic solutions. Studies using both computational and experimental approaches have highlighted the efficiency of these compounds as corrosion inhibitors (Dagdag et al., 2019).

Pharmaceutical and Biological Applications

Oxirane derivatives, including those related to 2-(2,2-Diethoxyethyl)oxirane, have been synthesized and studied for their biological activities. For instance, oxirane-2,2-dicarboxamides have shown potential as plant growth regulators and in pharmaceutical applications (Dotsenko et al., 2016).

Catalysis and Chemical Synthesis

Oxiranes are valuable in catalytic processes for synthesizing various chemical compounds. Schiff-Base Metal(II) complexes, for instance, have been used as catalysts in the conversion of 1,2-epoxyethanes to 2-hydroxyethyl thiocyanates, demonstrating the versatility of oxiranes in chemical synthesis (Sharghi & Nasseri, 2003).

properties

IUPAC Name

2-(2,2-diethoxyethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-9-8(10-4-2)5-7-6-11-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGXWSZGKAWATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1CO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308846
Record name 2-(2,2-Diethoxyethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Diethoxyethyl)oxirane

CAS RN

13269-78-8
Record name 2-(2,2-Diethoxyethyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13269-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2-Diethoxyethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JWJF Thuring, GHL Nefkens… - Journal of Agricultural …, 1997 - ACS Publications
Both geometrical isomers of the strigol analogue carba-GR24, (E)-3-[2-(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)ethylidene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one (1) and 7 (Z …
Number of citations: 33 pubs.acs.org
SC EYLEY - General and Synthetic Methods: Volume 9, 2007 - books.google.com
(1). J.'The absence of phosphine ligands is necessary, since in their presence oxidation is not observed, and the allyl ether is formed instead. A potential advantage of this method lies in …
Number of citations: 1 books.google.com
R Cloux, M Schlosser - Helvetica chimica acta, 1984 - Wiley Online Library
Copper‐catalyzed addition of organomagnesium halides to 2‐(2,2‐diethoxyethyl)oxirane (1) affords aldol acetals 2 which upon acid treatment undergo hydrolysis and dehydration to …
Number of citations: 18 onlinelibrary.wiley.com
C Guerard - 1999 - theses.fr
Au cours de ce travail, nous avons cherche a montrer le potentiel des enzymes pour l'obtention de monosaccharides. Nous avons entrepris la synthese du 4-desoxy-d-fructose-6-…
Number of citations: 3 www.theses.fr

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